molecular formula C12H18N2O2S B4564709 5-methyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide

5-methyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide

Cat. No.: B4564709
M. Wt: 254.35 g/mol
InChI Key: VSRJZUMRVYAKLW-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of the morpholine ring and the thiophene core in this compound suggests potential biological and chemical activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Exploration as a drug candidate for various therapeutic applications.

    Industry: Use in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions. For example, a haloalkyl thiophene derivative can be reacted with morpholine to form the desired product.

    Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved by reacting the thiophene derivative with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine, iodine, or nitronium ions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The morpholine ring can enhance its binding affinity and selectivity towards specific targets, while the thiophene core can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the morpholine ring, potentially resulting in different biological activities.

    N-methylthiophene-3-carboxamide: Similar structure but without the morpholine ring, affecting its chemical and biological properties.

    Morpholine derivatives: Compounds like morpholine-4-carboxamide, which have different core structures but share the morpholine ring.

Uniqueness

5-methyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide is unique due to the combination of the thiophene core and the morpholine ring, which can result in distinct chemical reactivity and biological activity compared to other similar compounds. This combination can enhance its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-methyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-8-11(9-17-10)12(15)13-2-3-14-4-6-16-7-5-14/h8-9H,2-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRJZUMRVYAKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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